molecular formula C12H10ClNO2 B11870577 Ethyl 6-chloroquinoline-2-carboxylate

Ethyl 6-chloroquinoline-2-carboxylate

Cat. No.: B11870577
M. Wt: 235.66 g/mol
InChI Key: RKSFTJRALUORNH-UHFFFAOYSA-N
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Description

Ethyl 6-chloroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family, characterized by a quinoline ring substituted with an ethyl ester group at the 2-position and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloroquinoline-2-carboxylate typically involves the Friedländer condensation reaction. This reaction is carried out by condensing 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as piperidine or pyridine . The reaction is usually performed under reflux conditions in an organic solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 6-chloroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSFTJRALUORNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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